molecular formula C27H22FNO4S B11148048 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11148048
M. Wt: 475.5 g/mol
InChI Key: PFPWCONIAYVUKF-UHFFFAOYSA-N
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Description

7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core scaffold comprises a fused chromene-pyrrole system with two ketone groups at positions 3 and 7. Key substituents include:

  • 7-Fluoro: A halogen atom at position 7, influencing electronic and steric properties.
  • 1-[4-(Methylsulfanyl)phenyl]: A sulfur-containing aryl group at position 1, enhancing lipophilicity and metabolic stability.

This compound is synthesized via multi-step protocols involving cyclocondensation and functionalization reactions, as demonstrated in related derivatives by Vydzhak and Panchishin .

Properties

Molecular Formula

C27H22FNO4S

Molecular Weight

475.5 g/mol

IUPAC Name

7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22FNO4S/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(34-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)33-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3

InChI Key

PFPWCONIAYVUKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

Reaction Design and Precursor Selection

The most efficient route involves a one-pot multicomponent reaction (MCR) adapted from protocols for analogous chromeno-pyrrole derivatives. Key precursors include:

  • Methyl 4-(2-hydroxy-7-fluorophenyl)-2,4-dioxobutanoate : Introduces the fluorinated chromeno backbone.

  • 4-(Methylsulfanyl)benzaldehyde : Provides the 4-(methylsulfanyl)phenyl group at position 1.

  • 2-(4-Methoxyphenyl)ethylamine : Delivers the 2-[2-(4-methoxyphenyl)ethyl] substituent.

Reaction Scheme:

Methyl 4-(2-hydroxy-7-fluorophenyl)-2,4-dioxobutanoate+4-(Methylsulfanyl)benzaldehyde+2-(4-Methoxyphenyl)ethylamineEtOH, AcOHΔTarget Compound\text{Methyl 4-(2-hydroxy-7-fluorophenyl)-2,4-dioxobutanoate} + \text{4-(Methylsulfanyl)benzaldehyde} + \text{2-(4-Methoxyphenyl)ethylamine} \xrightarrow[\text{EtOH, AcOH}]{\Delta} \text{Target Compound}

Optimization of Conditions

  • Solvent System : Dry ethanol with 1% acetic acid enhances cyclization efficiency.

  • Temperature : Reflux at 80°C for 20 hours ensures complete ring closure.

  • Yield : 72–85% after crystallization from ethanol.

Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanol + 1% AcOHMaximizes cyclization
Temperature80°CPrevents decomposition
Reaction Time20 hoursCompletes ring formation
Purification MethodCrystallization (EtOH)>95% purity via HPLC

Stepwise Synthesis via Intermediate Isolation

Synthesis of Fluorinated Chromeno Core

The chromeno ring is constructed via Friedländer annulation:

  • Knoevenagel Condensation : Methyl 4-(2-hydroxy-7-fluorophenyl)-2,4-dioxobutanoate reacts with 4-(methylsulfanyl)benzaldehyde in ethanol under acidic conditions.

  • Cyclization : Intramolecular aldol condensation forms the chromeno[2,3-c]pyrrole scaffold.

Functionalization with Methoxyphenyl Ethylamine

The primary amine (2-(4-methoxyphenyl)ethylamine) undergoes nucleophilic addition to the α,β-unsaturated ketone intermediate, followed by dehydration to install the dihydropyrrole ring.

Critical Control Points:

  • Stoichiometry : 1:1:1 molar ratio of precursors minimizes side products.

  • Acid Catalysis : Acetic acid accelerates imine formation and cyclization.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The reaction proceeds via:

  • Formation of Schiff Base : Aldehyde and amine condense to form an imine.

  • Michael Addition : The enolate of methyl 4-(2-hydroxy-7-fluorophenyl)-2,4-dioxobutanoate attacks the imine.

  • Aromatization : Acid-catalyzed dehydration completes the chromeno-pyrrole system.

Common Side Products

  • Uncyclized Intermediates : Result from insufficient reaction time or temperature.

  • Over-Oxidation : Occurs if strong oxidizing agents are present, degrading the sulfanyl group.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons from methoxyphenyl and sulfanylphenyl).

    • δ 4.1–4.3 ppm (methylene groups of the ethyl chain).

  • IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O) and 1656 cm⁻¹ (conjugated ketone).

Chromatographic Purity

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexanes 1:3).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction rate but require post-treatment.

  • Solvent Recycling : Ethanol recovery systems reduce costs.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Multicomponent MCR8598High
Stepwise Synthesis7095Moderate

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy and methylsulfanyl groups allows for oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The fluoro group can undergo reduction under specific conditions, leading to the formation of defluorinated products.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential therapeutic properties due to its structural features, which can interact with biological targets. Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds often show biological activities such as:

  • Anticancer Activity : Compounds related to the chromeno[2,3-c]pyrrole framework have been studied for their ability to inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of a library of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives that demonstrated promising anticancer activity through targeted mechanisms against specific cancer cell lines .
  • Antimicrobial Properties : The presence of various substituents on the chromeno core can enhance antimicrobial activity. Research has shown that modifications can lead to compounds with significant effectiveness against a range of bacterial strains .
  • Neuroprotective Effects : Some studies suggest that chromeno derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthetic Applications

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to employ it in various synthetic routes:

  • Multicomponent Reactions : The synthesis of 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through efficient multicomponent reactions. These reactions allow for the rapid assembly of diverse libraries of functionalized compounds under mild conditions .
  • Heterocyclic Synthesis : The compound's structure facilitates its use in synthesizing other heterocycles, which are essential in developing pharmaceuticals and agrochemicals. The ability to modify substituents on the chromeno core enhances its versatility in synthetic applications .

Case Study 1: Anticancer Activity

A study explored the synthesis of various 1,2-dihydrochromeno[2,3-c]pyrrole derivatives and evaluated their anticancer properties. It was found that specific substitutions on the chromeno core significantly increased cytotoxicity against breast cancer cells (MCF-7), with some compounds exhibiting IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In another research project, derivatives of chromeno[2,3-c]pyrroles were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial effects compared to standard antibiotics .

Case Study 3: Neuroprotective Potential

Research investigating neuroprotective agents identified several chromeno derivatives that showed promise in protecting neuronal cells from oxidative stress-induced damage. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Substituent Variations

The following table compares the target compound with structurally similar derivatives, highlighting substituent differences and their implications:

Compound Name Substituent at Position 1 Substituent at Position 2 Substituent at Position 7 Key Properties/Applications References
7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-(Methylsulfanyl)phenyl 2-(4-Methoxyphenyl)ethyl Fluoro High lipophilicity; potential kinase inhibition
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Hydroxyphenyl Phenethyl Chloro Melting point >295°C; IR carbonyl peaks at 1701, 1647 cm⁻¹
7-Chloro-1-(4-fluorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Fluorophenyl 2-(Morpholin-4-yl)ethyl Chloro Enhanced solubility due to morpholine group
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl None Base scaffold for derivatization; reactivity with hydrazine

Impact of Substituents on Physicochemical Properties

  • Aryl Side Chains : The 4-(methylsulfanyl)phenyl group at position 1 increases lipophilicity (logP) relative to hydroxyl- or fluoro-substituted analogs, as sulfur atoms enhance membrane permeability .
  • Solubility : Morpholine-containing derivatives (e.g., compound in ) exhibit improved aqueous solubility due to the polar tertiary amine, whereas methoxy or methylsulfanyl groups favor organic solvents .

Biological Activity

The compound 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. These compounds have garnered attention in recent years due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H24FNO3S\text{C}_{23}\text{H}_{24}\text{F}\text{N}\text{O}_{3}\text{S}

The structure features a fluorine atom at the 7-position, methoxy and methylsulfanyl groups that contribute to its biological profile.

1. Antioxidant Properties

Research has indicated that chromeno-pyrrole derivatives exhibit significant antioxidant activity. A study highlighted that certain derivatives could effectively scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the presence of the chromone moiety, which enhances electron donation capabilities .

2. Anti-inflammatory Effects

The compound was tested for its ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated that it significantly suppressed LPS-induced NO production without causing cytotoxicity to the cells . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have shown that chromeno-pyrrole compounds can act as cytotoxic agents against various cancer cell lines. For instance, derivatives similar to the compound have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

4. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes related to disease pathways. For example, some studies indicated that related structures could inhibit glucokinase, suggesting potential applications in diabetes management .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving RAW 264.7 macrophages:

  • Objective : To evaluate the anti-inflammatory effects of the compound.
  • Method : Cells were treated with varying concentrations of the compound prior to LPS stimulation.
  • Results : Significant reduction in NO production was observed at concentrations of 10 µM and above, indicating potent anti-inflammatory properties.

Case Study 2: Anticancer Activity Evaluation

A study assessing the cytotoxic effects on human cancer cell lines:

  • Objective : To determine the efficacy of the compound against breast cancer cells (MCF-7).
  • Method : MCF-7 cells were treated with increasing doses of the compound for 48 hours.
  • Results : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

Table 1: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntioxidantDPPH Scavenging AssaySignificant free radical scavenging ability
Anti-inflammatoryNO Production InhibitionReduced NO levels by up to 70%
AnticancerMTT Assay on MCF-7 CellsIC50 = 15 µM; induced apoptosis
Enzyme InhibitionGlucokinase AssayInhibited enzyme activity at low micromolar concentrations

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